molecular formula C17H24ClNO2 B13786662 cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride CAS No. 63916-73-4

cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride

Cat. No.: B13786662
CAS No.: 63916-73-4
M. Wt: 309.8 g/mol
InChI Key: YSHZIKZWOGLLFO-RDXSVFNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride: is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of isoquinoline derivatives, including cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride, can be achieved through several methods. One common method involves the Pictet-Spengler reaction, where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .

Industrial Production Methods: : Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. For example, ruthenium catalysis has been used for the synthesis of isoquinoline derivatives from dibenzoylhydrazine . These methods are environmentally friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: : cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to act as chelating agents, forming complexes with metal ions. This property is crucial for their biological activity, as it can influence various biochemical pathways .

Properties

CAS No.

63916-73-4

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

[(4aS,8aS)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-8-yl] benzoate;chloride

InChI

InChI=1S/C17H23NO2.ClH/c1-18-11-10-13-8-5-9-16(15(13)12-18)20-17(19)14-6-3-2-4-7-14;/h2-4,6-7,13,15-16H,5,8-12H2,1H3;1H/t13-,15+,16?;/m0./s1

InChI Key

YSHZIKZWOGLLFO-RDXSVFNDSA-N

Isomeric SMILES

C[NH+]1CC[C@@H]2CCCC([C@@H]2C1)OC(=O)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[NH+]1CCC2CCCC(C2C1)OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.